3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol
Overview
Description
3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.12050905 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Crystallography and Stereochemistry: The structure of compounds related to 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol has been analyzed through crystallography, confirming steric assignments and aiding in understanding molecular conformations (Stomberg et al., 1994).
- Spectroscopic Analysis: The characterization of similar compounds using techniques like NMR, mass spectrometry, and IR spectroscopy provides insights into their molecular structure and properties (Mostaghni et al., 2013).
Biocatalysis and Functional Diversification
- Glycosylation for Fine Chemicals: The regioselective glucosylation of secondary hydroxyl in derivatives of 1,2-propanediol, including this compound, has been achieved. This process is important for the functional diversification of these compounds into valuable fine chemicals (Luley-Goedl et al., 2010).
Oxidation Studies
- Kinetic Studies in Oxidation Reactions: Detailed kinetic studies of the oxidation of related compounds by specific agents have been conducted, providing valuable information for chemical synthesis and reaction mechanisms (Shi et al., 2009).
Application in Polymer and Resin Synthesis
- Thermosetting Resins: The synthesis of low-melting phthalonitrile resins containing allyl and/or methoxyl groups, similar in structure to this compound, has been explored for potential applications in high-temperature structural composite matrices (Han et al., 2019).
Anticancer Research
- Synthesis of Novel Derivatives for Cancer Treatment: Novel derivatives of compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity, especially against breast cancer cells (Alam, 2022).
Environmental and Industrial Applications
- Biodegradation Studies: Research has been conducted on the metabolism of lignin model compounds that share structural similarities with this compound by specific bacterial strains, indicating potential applications in environmental biotechnology (Vicu�a etal., 1987)
Properties
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-10-5-6-12(13(7-10)16-2)17-9-11(15)8-14/h3,5-7,11,14-15H,1,4,8-9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGHOKIAHKGCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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